6-Thioxanthine

Vue d'ensemble

Description

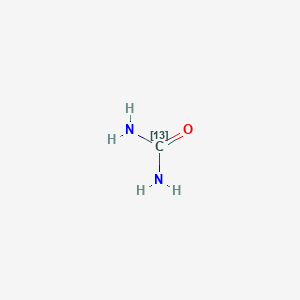

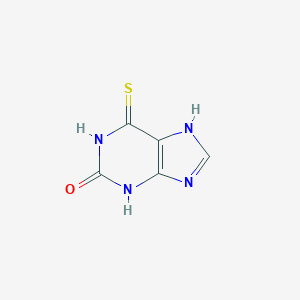

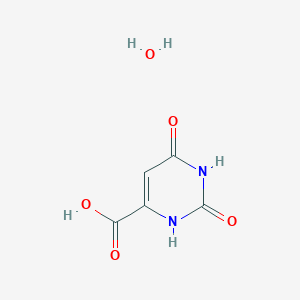

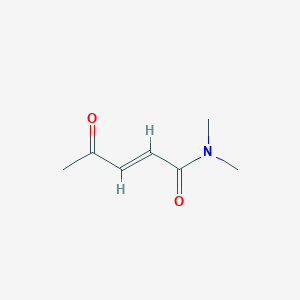

6-Thioxanthine is a chemical compound with the molecular formula C₅H₄N₄OS and a molecular weight of 168.176. It is also known by other names such as 2H-Purin-2-one, 1,3,6,7-tetrahydro-6-thioxo-, and 2-Hydroxy-6-mercaptopurine . This compound is a derivative of xanthine, where the oxygen atom at the sixth position is replaced by a sulfur atom, giving it unique chemical properties.

Applications De Recherche Scientifique

6-Thioxanthine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe in studying enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Research into its potential as an anticancer or antiviral agent is ongoing.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mécanisme D'action

Target of Action

6-Thioxanthine primarily targets the small GTPase Rac1 . This protein plays a crucial role in the regulation of cell growth, cytoskeletal reorganization, and the activation of protein kinases. By inhibiting Rac1, this compound can influence cell signaling and function .

Mode of Action

This compound acts as an antagonist on different postsynaptic receptors . It interacts with its targets, leading to a variety of changes. For instance, it can inhibit the function of the small GTPase Rac1, leading to apoptosis of activated T cells . It also influences the conjugation of T cells with antigen-presenting cells .

Biochemical Pathways

The activity of this compound is mediated by the metabolite 6-thioguanosine 5’-triphosphate . This metabolite affects various biochemical pathways, leading to downstream effects such as the inhibition of Rac1 and the induction of apoptosis in activated T cells .

Pharmacokinetics

The enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of this compound . This enzyme is involved in the metabolism of this compound, and variations in its activity can significantly affect the pharmacokinetics of the compound .

Result of Action

The action of this compound leads to several molecular and cellular effects. One of the most significant is the induction of apoptosis in activated T cells . This can have a profound impact on immune response and inflammation. The compound’s action can also lead to adverse effects, such as hepatotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its metabolism and thereby its activity . Moreover, the compound’s action can be influenced by the level of this compound nucleotides, which might be dose-dependent or dependent on other factors .

Analyse Biochimique

Biochemical Properties

6-Thioxanthine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the function of the small GTPase Rac1 . This interaction leads to apoptosis of activated T cells and influences the conjugation of T cells with antigen-presenting cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolite 6-thioguanosine 5’-triphosphate, which is partly mediated by the activity of thiopurines, inhibits the function of the small GTPase Rac1 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the deamination reactions of this compound with H2O, OH−, and OH−/H2O have been studied by theoretical calculations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxanthine typically involves the reaction of xanthine with sulfur-containing reagents. One common method is the reaction of xanthine with phosphorus pentasulfide (P₂S₅) in a suitable solvent such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Thioxanthine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or other positions on the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic or neutral conditions.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Various substituted purines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

6-Thioxanthine is unique compared to other similar compounds due to its sulfur atom at the sixth position. Similar compounds include:

6-Mercaptopurine: Similar structure but with a thiol group instead of a thioxo group.

6-Thioguanine: Another thiopurine with different biological activity.

Xanthine: The parent compound with an oxygen atom at the sixth position.

Propriétés

IUPAC Name |

6-sulfanylidene-3,7-dihydropurin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOXFJDOUQJOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173842 | |

| Record name | 6-Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-59-7 | |

| Record name | 6-Thioxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thioxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2002-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Thioxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-THIOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLR5DQG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-thioxanthine is converted by the parasite's hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme into 6-thioxanthosine 5'-phosphate, which then accumulates within the parasite. [] This metabolite inhibits inosine 5'-phosphate dehydrogenase, an enzyme crucial for guanine nucleotide synthesis. [] The depletion of guanine nucleotides ultimately leads to the inhibition of parasite growth. []

A: The E. coli gpt gene encodes an enzyme that converts this compound into toxic metabolites, inhibiting the proliferation of gpt-expressing cancer cells. [] This mechanism makes the gpt/6-thioxanthine system a potential candidate for cancer gene therapy. []

ANone: The molecular formula of this compound is C5H4N4OS, and its molecular weight is 168.19 g/mol.

A: this compound exhibits characteristic UV and NMR spectra. [] Notably, the introduction of a thioxo group at position 6 in the xanthine structure causes a downfield shift in the NMR signal of the 8-proton. [] The extent of this shift is more pronounced compared to the introduction of a 2-thioxo-group. [] Additionally, N-methyl group signals in the NMR spectrum are shifted downfield, with the degree of displacement dependent on the proximity of the methyl group to the thioxo group. []

A: this compound serves as an intermediate in the metabolic pathway of 6-mercaptopurine (6-MP) to 6-thiouric acid (6-TUA). [] Both aldehyde oxidase (AO) and xanthine oxidase (XO) are involved in this metabolic conversion. []

A: Semiempirical calculations (AM1 and PM3) predict the dominance of two oxothione tautomers: TX (1,3,7) and TX (1,3,9) in both gas and aqueous phases. [] Notably, the oxothione-N7(H) form (TX (1,3,7)) exhibits higher stability than the oxothione-N9(H) form (TX (1,3,9)). [] The energy difference between these tautomers is significantly reduced in polar solvents. []

A: 1,3-disubstituted 6-thioxanthines exhibit higher potency as bronchodilators and coronary dilators compared to 3,7-disubstituted or 1,3,7-trisubstituted analogs. [] Among the various derivatives, 1,3-disubstituted xanthines and 6-thioxanthines (theophyllines and 6-thiotheophyllines) demonstrated greater bronchodilator and coronary dilator activities compared to 3,7-disubstituted 6-thioxanthines (6-thiotheobromines) or 1,3,7-trisubstituted 6-thioxanthines (6-thiocaffeines). []

A: 6MP crystals containing more than 2% 6TX undergo a different thermal transformation pathway compared to pure 6MP crystals. [] Pure 6MP monohydrate crystals (form I) directly transform into anhydrate crystals (form II) upon heating at 150–220 °C. [] In contrast, similar crystals (form ITX) containing over 2% 6TX convert into a different anhydrate crystal form (form III) via an amorphous state upon identical heating. [] This difference highlights the impact of minor components on the thermal behavior of 6MP. []

A: this compound is an intermediate metabolite in the conversion of 6-mercaptopurine to 6-thiouric acid. [] Aldehyde oxidase (AO), xanthine oxidase (XO), and xanthine dehydrogenase (XDH) are all involved in this metabolic pathway. []

A: Oral administration of 6-thioguanine leads to greater degradation compared to intravenous administration. [] A significant portion of intravenously administered 6-thioguanine is excreted unchanged within 24 hours, while oral administration results in lower urinary recovery of the drug. [] This difference suggests a more extensive first-pass metabolism after oral administration. []

A: this compound exhibits significant cytotoxicity against rat C6 glioma cells expressing the E. coli gpt gene. [] The half-maximal inhibitory concentration (ID50) for these cells is approximately 2.5 μM. [] In contrast, parental C6 cells lacking the gpt gene show no growth inhibition even at concentrations up to 50 μM. [] This finding indicates the potential of the E. coli gpt/6-thioxanthine system for targeted cancer therapy. []

A: Resistance to this compound in Toxoplasma gondii is primarily attributed to the deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [] Mutants lacking this enzyme are unable to convert this compound into its active metabolite, 6-thioxanthosine 5'-phosphate, rendering them resistant to the drug. []

A: Cow's milk, which contains high levels of xanthine oxidase (XO), can significantly reduce the bioavailability of 6-mercaptopurine. [] XO converts 6-mercaptopurine into inactive metabolites, this compound and 6-thiouric acid, thereby decreasing the amount of active drug available for absorption. [] Boiling milk for 5 minutes inactivates XO and prevents this interaction. []

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used to analyze 6-mercaptopurine and its metabolites, including this compound, in various biological matrices. [, ]

A: Yes, multivariate calibration methods such as partial least squares (PLS-1) and principle component regression (PCR), combined with UV spectrophotometry, can be effectively used to quantify 6-mercaptopurine and its metabolites, including this compound and 6-thiouric acid, in complex mixtures without requiring prior separation. []

A: The E. coli gpt gene has emerged as a potential tool in gene therapy due to its dual functionality. [] It confers sensitivity to this compound, making it useful for selectively eliminating transduced cells, while also providing resistance to mycophenolic acid and xanthine, facilitating the selection of gpt-positive cells. [] This dual functionality makes it a valuable tool for developing safer and more effective gene therapy strategies. []

A: Research on this compound and its interactions with various enzymes, including those involved in purine salvage pathways, provides valuable insights into the complex metabolic processes governing purine utilization in both parasites and mammalian cells. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)

![1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea](/img/structure/B131491.png)